Cas no 3242-86-2 (2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine)

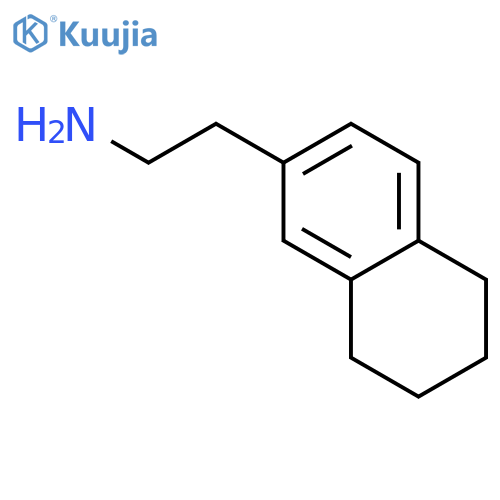

3242-86-2 structure

商品名:2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-

- 2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-AMINE

- 2-NAPHTHALENEETHANAMINE,5,6,7,8-TETRAHYDRO

- F2147-2583

- AKOS022274794

- 3242-86-2

- 2-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHANAMINE

- SCHEMBL17186185

- 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

-

- MDL: MFCD14534427

- インチ: InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2

- InChIKey: CONXRIXRWSVVIC-UHFFFAOYSA-N

- ほほえんだ: C1CCC2=C(C1)C=CC(=C2)CCN

計算された属性

- せいみつぶんしりょう: 175.136099547Da

- どういたいしつりょう: 175.136099547Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26Ų

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T179796-500mg |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 500mg |

$ 590.00 | 2022-06-03 | ||

| Life Chemicals | F2147-2583-10g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95%+ | 10g |

$2654.0 | 2023-09-06 | |

| Enamine | BBV-39771790-5g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95% | 5g |

$2587.0 | 2023-10-28 | |

| Enamine | BBV-39771790-10g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95% | 10g |

$3253.0 | 2023-10-28 | |

| Life Chemicals | F2147-2583-0.5g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95%+ | 0.5g |

$600.0 | 2023-09-06 | |

| TRC | T179796-1g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 1g |

$ 910.00 | 2022-06-03 | ||

| TRC | T179796-100mg |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 100mg |

$ 160.00 | 2022-06-03 | ||

| Life Chemicals | F2147-2583-2.5g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95%+ | 2.5g |

$1264.0 | 2023-09-06 | |

| Enamine | BBV-39771790-2.5g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95% | 2.5g |

$2043.0 | 2023-10-28 | |

| Enamine | BBV-39771790-1.0g |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine |

3242-86-2 | 95% | 1.0g |

$986.0 | 2023-01-11 |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

3242-86-2 (2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 503537-97-1(4-bromooct-1-ene)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 624-75-9(Iodoacetonitrile)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量